molecular formula C8H13NO3S B016566 N-Acetyl-L-cysteine Allyl Ester CAS No. 145452-04-6

N-Acetyl-L-cysteine Allyl Ester

Cat. No. B016566
M. Wt: 203.26 g/mol
InChI Key: KSHKPIFVSKLDQI-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of N-acetyl-L-cysteine derivatives involves multiple steps, including acetylation and esterification. For example, methods have been developed for synthesizing mercapturic acids, which are related to N-acetyl-L-cysteine derivatives, from alkyl isothiocyanates, indicating a pathway that could potentially be adapted for the synthesis of N-acetyl-L-cysteine allyl ester (Mennicke et al., 1987). Another approach involves the synthesis of N-acetyl-S-(3-coumarinyl)cysteine as a methyl ester, showcasing techniques for N-acetylation and esterification that could be relevant (Eisenbrand, Otteneder, & Tang, 2003).

Molecular Structure Analysis

The molecular structure of N-acetyl-L-cysteine derivatives, including the allyl ester, is characterized by the presence of an acetyl group and an ester group attached to the cysteine backbone. This modification influences the compound's properties and reactivity. Detailed structural analysis is essential to understand these compounds' interaction with biological systems and their potential applications (Young Ja Lee & Suh, 1980).

Chemical Reactions and Properties

N-acetyl-L-cysteine derivatives undergo various chemical reactions, influenced by their functional groups. The presence of the acetyl and allyl ester groups affects their reactivity towards nucleophiles and electrophiles. For instance, the reactivity of cysteine methyl ester radical cations highlights the sulfur atom's role in reactions, which may provide insights into the chemical behavior of N-acetyl-L-cysteine allyl ester (Osburn et al., 2011).

Physical Properties Analysis

The physical properties of N-acetyl-L-cysteine derivatives, such as solubility, melting point, and stability, are critical for their application in various fields. For example, the synthesis and characterization of N-acetyl-S-(3-coumarinyl)cysteine methyl ester provide information on its physical properties, which can be relevant for understanding the properties of the allyl ester derivative (Eisenbrand et al., 2003).

Chemical Properties Analysis

The chemical properties of N-acetyl-L-cysteine derivatives, including reactivity, stability under various conditions, and interaction with other molecules, are essential for their practical applications. Studies on the structure and reactivity of cysteine methyl ester radical cations provide valuable insights into the chemical properties of N-acetyl-L-cysteine derivatives (Osburn et al., 2011).

Scientific Research Applications

  • N,S-diacetyl-L-cysteine methyl ester has potential health benefits, including reducing phlegm, improving breath, and promoting antioxidation and antiinflammation (Jin Ying-xue, 2008).

  • The synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and its use in analyzing rodent coumarin metabolites through HPLC is another application (Eisenbrand, Otteneder, Tang, 2003).

  • N-acetylcysteine supplementation has multiple clinical applications, such as preventing chronic obstructive pulmonary disease exacerbation, protecting kidneys during imaging procedures, treating influenza virus, and aiding infertility treatment (Millea, 2009).

  • N-acetyl-L-cysteine supplementation extends lifespan and resistance to environmental stressors in Caenorhabditis elegans, likely due to increased stress-responsive gene expression (Oh, Park, Park, 2015).

  • Tri-n-butyltin(IV) derivatives of L-cysteine ethyl ester, N-acetyl L-cysteine, and Glutathione (reduced) show potential applications in coordination between cysteine and glycine residues (Domazetis, Magee, James, 1979).

  • NAC effectively reduces bacterial biofilm formation on stainless steel surfaces, inhibiting growth and reducing extracellular polysaccharide production (Olofsson, Hermansson, Elwing, 2003).

  • NAC shows potential as a preventive and therapeutic agent due to its antigenotoxic and cancer-preventive mechanisms (Flora, Izzotti, Albini, D'Agostini, Bagnasco, Balansky, 2004).

  • S-allyl-l-cysteine (SAC) is well absorbed and has a long elimination half-life, with its metabolism influenced by liver and kidney activities, suggesting its use in pharmacokinetics studies (Amano, Kazamori, Itoh, Kodera, 2015).

  • NAC benzyl ester, ethyl ester, and amide derivatives show better binding with SARS-COV-2 protease than NAC drug, potentially benefiting COVID-19 treatment (Shntaif, Alrazzak, Bader, Almarzoqi, 2021).

  • Exogenous N-acetylcysteine alleviates heavy metal stress in wheat roots by promoting phenolic acids, supporting antioxidant defense systems (Colak, Torun, Grúz, Strnad, Ayaz, 2019).

Safety And Hazards

Personal protective equipment/face protection should be worn when handling N-Acetyl-L-cysteine Allyl Ester. It is also advised to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

Future Directions

N-Acetyl-L-cysteine Allyl Ester is gaining recognition in the health supplement world due to its remarkable bioavailability, which is 20x more bioavailable than your standard Glutathione and NAC supplements . It is being investigated for its potential in the treatment of several diseases such as COVID-19 .

properties

IUPAC Name

prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHKPIFVSKLDQI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-L-cysteine Allyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Chida, J Takeoka, K Ando, N Tsutsumi, S Ogawa - Tetrahedron, 1997 - Elsevier
… (dimethyl sulfide workup) followed by selective oxidation of the resulting aldehyde afforded carboxylic acid 21, which, without isolation, was coupled with N-acetyl-L-cysteine allyl ester …
Number of citations: 95 www.sciencedirect.com
N Chida, J Takeoka, N Tsutsumi… - Journal of the Chemical …, 1995 - pubs.rsc.org
… of 16 (Me2S workup) followed by selective oxidation of the resulting aldehyde afforded carboxylic acid 17, which, without isolation, was coupled with N-acetyl-L-cysteine allyl ester by …
Number of citations: 54 pubs.rsc.org
D Malinak, J Gonda, J Korabecny… - Current Organic …, 2015 - ingentaconnect.com
… Compound 16 was esterified with BOPCl, Et3N and N-acetyl-L-cysteine allyl ester to give 17 (the allyl ester of lactacystin). Deallylation of 17 by transfer hydrogenation ultimately led to …
Number of citations: 4 www.ingentaconnect.com
F Li - 2007 - elib.uni-stuttgart.de
The 1,2-aminoalcohol fragment is found in many natural products and drugs, for example as a central moiety of non-proteinogenic amino acids. It is also an integral part of doxorubicin …
Number of citations: 5 elib.uni-stuttgart.de
T Sunazuka, T Hirose, S Omura - Accounts of chemical research, 2008 - ACS Publications
… Following thioesterification of 26 with bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) and N-acetyl-l-cysteine allyl ester followed by deallylation provided (+)-lactacystin (20) (…
Number of citations: 75 pubs.acs.org
MA Joshi - 2006 - dspace.ncl.res.in
Lactacystin (1), a novel microbial product, was isolated from a streptomyces bacterial strain (OM-6519) found in a Japanese soil sample in 1991 and the structure elucidated by Omura …
Number of citations: 0 dspace.ncl.res.in
A Horton - 2015 - ueaeprints.uea.ac.uk
… Interestingly, lactone 2 was converted into (+)-lactacystin using N-acetylcysteine, instead of N-acetyl-L-cysteine allyl ester, eliminating the need for a deprotection step. Using the same …
Number of citations: 3 ueaeprints.uea.ac.uk
T Sunazuka, T Hirose, S Ōmura - … of Bioactive Molecules: The Shape of …, 2019 - Springer
… Following thioesterification of 26 with bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and N-acetyl-L-cysteine allyl ester followed by deallylation provided (+)-lactacystin 20 (…
Number of citations: 3 link.springer.com
JT Surek, DD Thomas - Journal of Magnetic Resonance, 2008 - Elsevier
… -oxyl from C/D/N Isotopes, TEMPO-choline = 4-(N,N-dimethyl-N-(2-hydroxyethyl)) ammonium-2,2,6,6-tetramethylpiperidine-1-oxyl chloride from Invitrogen, N-acetyl-l-cysteine allyl …
Number of citations: 18 www.sciencedirect.com
AS Hamzah - 2000 - repository.lboro.ac.uk
This thesis has been divided into three main sections. The first chapter contains a review of the total synthesis of lactacystin and also its derivatives. Chapter two consists of our own …
Number of citations: 1 repository.lboro.ac.uk

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